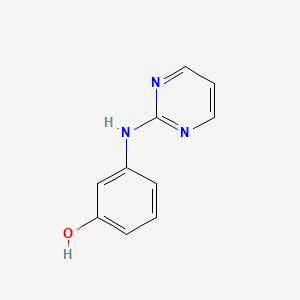
3-(Pyrimidin-2-ylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrimidin-2-ylamino)phenol is an organic compound that features a pyrimidine ring attached to an aminophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-ylamino)phenol typically involves the reaction of 2-aminopyrimidine with 3-hydroxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst such as trifluoromethanesulfonic acid and a solvent like anhydrous ethanol. The mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of readily available raw materials and aim to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols and pyrimidines.
Scientific Research Applications
3-(Pyrimidin-2-ylamino)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-ylamino)phenol involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2. This interaction inhibits the kinase activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide: Another pyrimidine derivative with anticancer properties.
4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol: Known for its anti-inflammatory effects.
Uniqueness
3-(Pyrimidin-2-ylamino)phenol is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-(pyrimidin-2-ylamino)phenol |
InChI |
InChI=1S/C10H9N3O/c14-9-4-1-3-8(7-9)13-10-11-5-2-6-12-10/h1-7,14H,(H,11,12,13) |
InChI Key |
GCQRVSCTOLBGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















